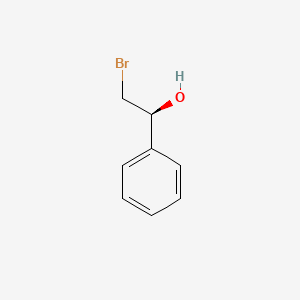

(R)-(-)-2-Bromo-1-phenylethanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-23-3 | |

| Record name | 73908-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-(-)-2-Bromo-1-phenylethanol, a chiral compound of interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory work and theoretical modeling, with a focus on clarity and practical application.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical synthesis. The following table summarizes the key physical properties of this compound. It is important to note that while enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light.[1]

| Property | Value | Source / Notes |

| Molecular Formula | C₈H₉BrO | PubChem[2] |

| Molecular Weight | 201.06 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Assumed from racemic mixture |

| Boiling Point | 261.6 °C at 760 mmHg | For racemic mixture |

| Density | 1.503 g/cm³ | For racemic mixture |

| Solubility | Limited solubility in water; soluble in many organic solvents. | General observation |

| Optical Rotation ([α]D) | Data not available | Specific experimental value for the (R)-enantiomer was not found in the reviewed literature. The (-) designation indicates levorotatory behavior. |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization. The following are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or high-boiling silicone oil

Procedure:

-

Place a few drops of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Place the assembly into the Thiele tube or oil bath, ensuring the heating liquid is above the level of the sample but below the opening of the test tube.

-

Heat the apparatus gently and uniformly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature is known.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρsample = [(m₃ - m₁) / (m₂ - m₁)] * ρwater

Determination of Solubility

A qualitative assessment of solubility in various solvents is often sufficient for initial characterization.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 0.1 mL of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observe the mixture. Classify the solubility as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially soluble: Some of the compound dissolves, but a distinct second phase remains.

-

Insoluble: The compound does not appear to dissolve, and two distinct phases are clearly visible.

-

-

Repeat the procedure for each solvent.

Determination of Optical Rotation

This is the most critical measurement for characterizing a specific enantiomer.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

A suitable solvent in which the compound is soluble (e.g., chloroform, ethanol)

Procedure:

-

Prepare a solution of this compound of a known concentration (c, in g/mL) by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent.

-

Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and measure the observed angle of rotation (α). A negative value indicates levorotation.

-

The specific rotation ([α]) is calculated using Biot's law: [α]Tλ = α / (l * c) where T is the temperature, λ is the wavelength of light, l is the path length in decimeters (dm), and c is the concentration in g/mL.

Visualizations

The following diagrams illustrate key concepts related to the stereochemistry and analysis of this compound.

Caption: Relationship between the enantiomers and the racemic mixture.

Caption: Experimental workflow for determining optical rotation.

References

Spectroscopic Data of (R)-(-)-2-Bromo-1-phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-(-)-2-Bromo-1-phenylethanol. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.29–7.38 | m | - |

| CH-OH | 4.94–4.96 | m | - |

| CH₂Br | 3.59 (dd), 3.71-3.76 (m) | m | - |

| OH | 2.65 | s | - |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 143.7 |

| Aromatic CH | 128.7, 127.9, 125.8 |

| C-OH | 71.3 |

| C-Br | 41.5, 41.7 |

Table 2: ¹³C NMR spectral data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3385 | O-H stretch | Broad |

| 3031 | Aromatic C-H stretch | Medium |

| 1493, 1454 | Aromatic C=C stretch | Medium-Strong |

| 1054 | C-O stretch | Strong |

| 765, 701 | C-H out-of-plane bend | Strong |

| ~600-500 | C-Br stretch | Medium-Strong |

Table 3: Key IR absorption bands for this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M] and [M+2]) with nearly equal intensity are a key diagnostic feature.

| m/z | Proposed Fragment | Notes |

| 200/202 | [C₈H₉BrO]⁺ | Molecular ion ([M]⁺, [M+2]⁺) |

| 121 | [C₈H₉O]⁺ | Loss of Br radical |

| 107 | [C₇H₇O]⁺ | Loss of CH₂Br radical from the molecular ion |

| 79/81 | [Br]⁺ | Bromine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | A common fragment from the phenyl ring |

Table 4: Proposed mass spectral fragmentation of this compound.[3]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

For the analysis of chiral secondary alcohols like this compound, a standard ¹H and ¹³C NMR experiment is performed.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

FTIR Spectroscopy Protocol

For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

-

Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Sample Preparation (Transmission): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method:

-

Injector: Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of components.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Interface Temperature: Ensure the transfer line from the GC to the MS is heated to prevent condensation of the sample (e.g., 280 °C).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and analyze the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

A Comprehensive Technical Guide to (R)-(-)-2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(-)-2-Bromo-1-phenylethanol, a chiral building block of significant interest in pharmaceutical synthesis. This document covers its fundamental properties, detailed synthesis methodologies, and its potential applications in drug development, particularly in the context of adrenergic receptor modulators.

Core Properties of this compound

This compound is a chiral alcohol containing a bromine atom and a phenyl group. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of more complex molecules.

| Property | Value |

| CAS Number | 73908-23-3[1] |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1] |

Synthesis of this compound

The enantiomerically pure form of 2-Bromo-1-phenylethanol is crucial for its application in pharmaceuticals. The primary strategies for its synthesis involve the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-Bromoacetophenone

A highly effective method for synthesizing this compound is the asymmetric reduction of 2-bromoacetophenone. This can be achieved using chemical catalysts or biocatalysts.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol utilizes an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.

-

Enzyme Preparation: A suitable alcohol dehydrogenase, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.

-

Reaction Setup: A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is carried out in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Initiation and Monitoring: The reaction is initiated by the addition of the alcohol dehydrogenase. The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee) of the product.

-

Workup and Purification: Once the reaction has reached the desired conversion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (% ee) |

| Alcohol Dehydrogenase Mutant | 2-chloro-4′-bromoacetophenone | >99 | >99 (for the (R)-enantiomer) |

Note: Data for a similar substrate is presented to illustrate typical results. It is expected that the reduction of 2-bromoacetophenone would yield similar high conversion and enantioselectivity.

Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-phenylethanol

An alternative approach is the kinetic resolution of a racemic mixture of 2-bromo-1-phenylethanol. This method utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic 2-bromo-1-phenylethanol is dissolved in a suitable organic solvent (e.g., n-hexane).

-

Acyl Donor and Enzyme Addition: An acyl donor, such as vinyl acetate, and a lipase (e.g., Novozym 435) are added to the solution.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 42°C) with stirring for a specific duration (e.g., 75 minutes).

-

Monitoring and Separation: The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol. Once the desired resolution is achieved, the enzyme is removed by filtration.

-

Purification: The acylated product and the unreacted this compound are separated by column chromatography.

| Enzyme | Substrate Concentration | Biocatalyst Loading | Temperature (°C) | Time (min) | Enantiomeric Excess of Substrate (% ee) |

| Novozym 435 | 240 mM | 11 mg/mL | 42 | 75 | 100 |

Note: This data is for the kinetic resolution of (R,S)-1-phenylethanol and serves as a representative protocol.

Logical Workflow for Synthesis

Caption: Synthetic pathways to this compound.

Application in Drug Development: A Precursor to β2-Adrenoceptor Agonists

This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals, particularly β2-adrenoceptor agonists. These agonists are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The specific stereochemistry of the phenylethanolamine scaffold is critical for potent and selective interaction with the β2-adrenoceptor.

The bromo group in this compound serves as a versatile handle for further chemical modifications, such as the introduction of an amine group to form the corresponding 2-amino-1-phenylethanol derivative, a core structure in many β2-agonists.

Signaling Pathway of β2-Adrenoceptor Agonists

β2-adrenoceptor agonists elicit their therapeutic effects by activating a G-protein coupled receptor (GPCR) signaling cascade.

Caption: β2-Adrenergic receptor signaling pathway.

Upon binding of a β2-agonist to its receptor on the surface of bronchial smooth muscle cells, the receptor undergoes a conformational change. This activates the associated heterotrimeric Gs protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle tissue and bronchodilation.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis to its potential role in the development of novel therapeutics.

References

Synthesis of racemic 2-bromo-1-phenylethanol mechanism

An In-depth Technical Guide to the Synthesis of Racemic 2-Bromo-1-phenylethanol

Introduction

2-Bromo-1-phenylethanol is a crucial synthetic intermediate in the pharmaceutical and fine chemical industries.[1] It serves as a precursor for various bioactive molecules and complex organic structures, including the antibiotic chloramphenicol.[1] The synthesis of its racemic form is a fundamental process in organic chemistry, often employed as a practical example of electrophilic addition and substitution reactions. This technical guide provides a detailed examination of the core mechanisms for synthesizing racemic 2-bromo-1-phenylethanol, complete experimental protocols derived from established literature, and a summary of relevant quantitative data.

Core Synthesis Mechanisms and Pathways

The synthesis of racemic 2-bromo-1-phenylethanol can be achieved through several reliable methods. The most common approaches involve the electrophilic addition to styrene, the solvolysis of a dibromo precursor, or the ring-opening of an epoxide. Each of these mechanisms inherently leads to a racemic mixture due to the formation of planar intermediates or the use of racemic starting materials.

Mechanism 1: Halohydrin Formation from Styrene

The most direct and widely used method for synthesizing 2-bromo-1-phenylethanol is the formation of a halohydrin from styrene. This reaction is typically carried out using N-bromosuccinimide (NBS) in a mixture of an organic solvent and water, such as aqueous dimethyl sulfoxide (DMSO).[1][2]

The mechanism proceeds via a two-step electrophilic addition:

-

Formation of a Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine from NBS. This results in the formation of a cyclic bromonium ion intermediate.[2][3] This three-membered ring is formed on one face of the original double bond.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbons in the bromonium ion ring. Due to the phenyl group's ability to stabilize a positive charge, the attack preferentially occurs at the more substituted benzylic carbon.[4] This carbocation-like character at the benzylic position makes it the more electrophilic site.[5][6] The attack occurs from the side opposite to the bromonium ion ring (anti-addition), leading to a trans configuration.[2]

Since the initial formation of the bromonium ion can occur with equal probability on either face of the planar styrene molecule, and the subsequent nucleophilic attack can proceed accordingly, a 50:50 mixture of enantiomers is produced, resulting in the racemic product.

Caption: Mechanism of Halohydrin Formation from Styrene.

Mechanism 2: Selective Solvolysis of 1,2-Dibromo-1-phenylethane

An alternative two-step approach involves the initial synthesis of 1,2-dibromo-1-phenylethane (styrene dibromide), followed by selective solvolysis.

-

Dibromination of Styrene: Styrene is first treated with molecular bromine (Br₂) to yield 1,2-dibromo-1-phenylethane quantitatively.[1]

-

Selective Solvolysis: The resulting dibromide is then heated in an aqueous solvent mixture, such as acetone-water. The benzylic bromine is significantly more reactive towards solvolysis than the primary bromine due to the stabilization of the resulting benzylic carbocation by the adjacent phenyl ring. Water acts as the nucleophile, displacing the benzylic bromide to form the alcohol.

This method is highly efficient, with the solvolysis step proceeding in high yield.[1] The planarity of the benzylic carbocation intermediate allows for nucleophilic attack from either face, ensuring the formation of a racemic mixture of the final product.

Caption: Selective Solvolysis of Styrene Dibromide.

Mechanism 3: Acid-Catalyzed Ring-Opening of Styrene Oxide

A third common pathway is the ring-opening of racemic styrene oxide using a bromide source, typically in the presence of an acid catalyst.

-

Protonation of the Epoxide: The epoxide oxygen is first protonated by the acid catalyst, making the epoxide a better electrophile.

-

Nucleophilic Attack by Bromide: A bromide ion (Br⁻) then acts as a nucleophile, attacking one of the epoxide carbons. The attack occurs preferentially at the more substituted benzylic carbon, which can better stabilize the developing partial positive charge.[7] This regioselectivity follows Markovnikov's rule.[7]

When racemic styrene oxide is used as the starting material, the subsequent ring-opening reaction will produce a racemic mixture of 2-bromo-1-phenylethanol.[7]

References

An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Bromo-1-phenylethanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties and optical rotation of the enantiomers of 2-bromo-1-phenylethanol. The document details the specific optical rotation values, experimental methodologies for their determination, and the fundamental principles of chirality as they apply to this compound.

Introduction to Chirality in 2-Bromo-1-phenylethanol

2-Bromo-1-phenylethanol possesses a single stereogenic center at the carbon atom bonded to the hydroxyl group and the phenyl group.[1] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromo-1-phenylethanol and (S)-2-bromo-1-phenylethanol.[1] These enantiomers share identical physical properties such as boiling point and density, but they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity.[1][2] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)).[1][3] This stereoisomerism is of significant importance in the fields of biochemistry and pharmaceutical synthesis, as the biological activity of enantiomers can differ substantially.[1]

Quantitative Data on Optical Rotation

The specific rotation ([α]) is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. The values for the enantiomers of 2-bromo-1-phenylethanol have been reported under various conditions.

| Enantiomer | Specific Rotation ([α]) | Concentration (c) | Solvent | Temperature (°C) |

| (S)-2-bromo-1-phenylethanol | +48.7° | 1 g/100 mL | Chloroform | 25 |

| (S)-(+)-enantiomer | +39.24° | 1.975 g/100 mL | Dichloromethane | Not Specified |

| (S)-enantiomer | +31.2° | Not Specified | Chloroform | 20 |

| (R)-enantiomer | -39.0° | 8.00 g/100 mL | Chloroform | Not Specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.503 g/cm³ |

| Boiling Point | 261.6°C at 760 mmHg |

| Flash Point | 135.6°C |

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed methodology for the determination of the specific rotation of an enantiomer of 2-bromo-1-phenylethanol using a polarimeter.

4.1. Instrumentation and Materials

-

Polarimeter: Equipped with a sodium D-line lamp (589 nm).

-

Sample Cell: 1.00 dm path length.

-

Volumetric Flasks and Pipettes: Grade A for accurate solution preparation.

-

Analytical Balance: For precise weighing of the sample.

-

Solvent: Spectroscopic grade chloroform or dichloromethane.

-

Sample: Enantiomerically pure (R)- or (S)-2-bromo-1-phenylethanol.

4.2. Procedure

-

Zeroing the Polarimeter:

-

Fill the sample cell with the pure solvent (e.g., chloroform).

-

Place the cell in the polarimeter.

-

Set the instrument reading to zero. This step is crucial to ensure that the measured rotation is solely due to the chiral sample.[4]

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the 2-bromo-1-phenylethanol enantiomer (e.g., 100 mg).

-

Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to achieve a known concentration.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the prepared solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

-

Visualization of Chirality and Optical Rotation

The following diagrams illustrate the fundamental concepts of chirality and the experimental workflow for measuring optical rotation.

Caption: Relationship between the chiral center and the optical rotation of the enantiomers.

Caption: Experimental workflow for measuring optical rotation.

Conclusion

The enantiomers of 2-bromo-1-phenylethanol provide a clear example of how molecular chirality leads to distinct optical properties. Accurate determination of the specific rotation is essential for characterizing these enantiomers and is a critical quality control parameter in their synthesis and application, particularly in the development of stereospecific pharmaceuticals. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with this and other chiral molecules.

References

Chiral Bromohydrins: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral bromohydrins are pivotal intermediates in modern organic synthesis, particularly in the pharmaceutical industry, where stereochemistry is paramount for therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the discovery, history, and evolution of synthetic methodologies for producing enantiomerically enriched bromohydrins. Key synthetic strategies, including kinetic resolution and asymmetric synthesis, are discussed in detail, supplemented with comprehensive quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in practical application.

Introduction: The Significance of Chiral Bromohydrins

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental to biological processes. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development.[1] Chiral bromohydrins, vicinal haloalcohols containing a bromine atom and a hydroxyl group on adjacent carbons, are highly versatile building blocks. Their utility stems from the presence of two distinct functional groups that can be selectively manipulated to construct complex molecular architectures. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can be involved in a variety of transformations, including oxidation and etherification. This dual functionality makes them invaluable precursors to chiral epoxides, amino alcohols, and other key pharmaceutical intermediates.

Historical Perspective: The Evolution of Chiral Bromohydrin Synthesis

The journey to efficiently synthesize chiral bromohydrins is intrinsically linked to the broader history of stereochemistry and asymmetric synthesis.

-

Early Developments in Stereochemistry: The concept of molecular chirality was first elucidated by Louis Pasteur in the mid-19th century. However, the development of methods to selectively synthesize one enantiomer over the other remained a significant challenge for many decades. Early approaches to obtaining enantiomerically enriched compounds relied on the separation of racemic mixtures, a process now known as classical resolution.

-

Emergence of Asymmetric Synthesis: The 20th century witnessed the dawn of asymmetric synthesis, with seminal work on substrate-controlled and auxiliary-based methods. However, these early methods were often stoichiometric and lacked broad applicability.

-

Catalytic Asymmetric Methods: A paradigm shift occurred with the development of catalytic asymmetric reactions. The Sharpless asymmetric epoxidation, developed in 1980, provided a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[2][3] This was a pivotal moment, as these chiral epoxides could then be opened with a bromide source to yield chiral bromohydrins.

-

Kinetic Resolution Enters the Mainstream: The concept of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, became a powerful tool. The development of the Jacobsen Hydrolytic Kinetic Resolution (HKR) in the 1990s provided a highly efficient method for resolving racemic terminal epoxides, including epibromohydrin, to afford both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[4][5]

-

Enzymatic Approaches: Concurrently, the use of enzymes, particularly lipases, for the kinetic resolution of racemic alcohols and their esters gained prominence.[6][7] These biocatalytic methods offer high enantioselectivity under mild reaction conditions.

Key Synthetic Methodologies

The synthesis of chiral bromohydrins can be broadly categorized into two main strategies: the resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors.

Kinetic Resolution of Racemic Bromohydrins and Precursors

Kinetic resolution is a widely employed strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

Lipases are enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction can be reversed to perform enantioselective acylation of alcohols. For the preparation of chiral bromohydrins, the kinetic resolution of a racemic bromohydrin via lipase-catalyzed acylation is a common approach. One enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted bromohydrins, both in high enantiomeric purity.[6][7]

Table 1: Lipase-Catalyzed Kinetic Resolution of Phenylethyl Halohydrin Acetates [6]

| Substrate | Time for 50% Conversion | Enantiomeric Excess (ee) of (S)-β-halohydrin |

| 2,4-dichlorophenyl chlorohydrin acetate | 15 min | >99% |

| 2-chlorophenyl bromohydrin acetate | 216 h | >99% |

The Jacobsen catalyst, a chiral (salen)Co(III) complex, is highly effective for the hydrolytic kinetic resolution of terminal epoxides.[4][8] When applied to racemic epibromohydrin, one enantiomer is selectively hydrolyzed to 3-bromo-1,2-propanediol, leaving the unreacted epibromohydrin with high enantiomeric excess. Both the chiral bromohydrin and the chiral bromo-diol are valuable synthetic intermediates.

Table 2: Jacobsen Hydrolytic Kinetic Resolution of Terminal Epoxides [9]

| Epoxide Substrate | Catalyst Loading (mol %) | ee of Recovered Epoxide (%) | ee of Diol Product (%) |

| Propylene Oxide | 0.2 | >99 | 98 |

| 1,2-Epoxyhexane | 0.2 | >99 | 98 |

| Styrene Oxide | 0.8 | >99 | 97 |

| Epichlorohydrin | 2.0 | >99 | 98 |

Asymmetric Synthesis of Chiral Bromohydrins

Asymmetric synthesis aims to create a chiral product from a prochiral starting material using a chiral catalyst or reagent.

The direct enantioselective bromohydroxylation of alkenes is an attractive route to chiral bromohydrins. This can be achieved using a chiral catalyst to control the stereochemistry of the addition of bromine and a hydroxyl group across the double bond. For example, cinnamyl alcohols can be converted to the corresponding optically active bromohydrins with high enantioselectivity using a chiral amine catalyst.[10][11]

Table 3: Enantioselective Bromohydroxylation of Cinnamyl Alcohols [10]

| Substituent on Phenyl Group | Yield (%) | Enantiomeric Excess (ee) (%) |

| H | 70 | 95 |

| 4-Me | 75 | 94 |

| 4-Cl | 87 | 93 |

| 2-Cl | 46 | 55 |

The Sharpless asymmetric epoxidation of prochiral allylic alcohols produces chiral 2,3-epoxyalcohols with high enantioselectivity.[2][3] These epoxy alcohols can then be regioselectively opened by a bromide nucleophile to yield the corresponding chiral bromohydrins. This two-step sequence is a reliable and widely used method for accessing a variety of chiral bromohydrins.

Table 4: Sharpless Asymmetric Epoxidation of Allylic Alcohols [12]

| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee) of Epoxide (%) |

| Geraniol | (+)-DIPT | >95 |

| (E)-2-Hexen-1-ol | (+)-DET | 95 |

| Cinnamyl alcohol | (-)-DIPT | 96 |

The asymmetric reduction of α-bromo ketones is another important route to chiral bromohydrins. A variety of chiral reducing agents and catalysts have been developed for this transformation, affording the desired bromohydrins with high enantioselectivity.[1][13]

Table 5: Asymmetric Hydrogenation of α-Bromo Ketones [13]

| Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 2-bromo-1-phenylethanone | >20:1 | 99 | 99 |

| 2-bromo-1-(4-chlorophenyl)ethanone | >20:1 | 98 | 98 |

| 1-bromo-3,3-dimethylbutan-2-one | >20:1 | 97 | 95 |

Experimental Protocols

General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Bromohydrin

This protocol is a general representation and may require optimization for specific substrates.

-

Materials:

-

Racemic bromohydrin

-

Lipase (e.g., Novozym 435, Amano Lipase PS)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

-

-

Procedure:

-

To a stirred solution of the racemic bromohydrin (1.0 equiv) in the chosen organic solvent, add the lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (1.0-5.0 equiv).

-

Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product with high enantiomeric excess.

-

Filter off the enzyme and wash it with the solvent. The enzyme can often be recycled.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted bromohydrin from the acylated product by column chromatography on silica gel.

-

Synthesis of erythro-2-Bromo-1,2-diphenylethanol from (E)-Stilbene[14]

This procedure describes the synthesis of a racemic bromohydrin.

-

Materials:

-

(E)-Stilbene

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirring bar and a thermometer, charge 18.0 g (0.100 mole) of (E)-stilbene, 5.0 mL (0.28 mole) of water, and 300 mL (4.23 moles) of dimethyl sulfoxide.

-

Stir the resulting suspension for 5 minutes at room temperature (20–25°C).

-

Continue stirring and add 35.6 g (0.200 mole) of N-bromosuccinimide in small portions over approximately 10 minutes. The temperature of the mixture will rise to 50–55°C.

-

Stir the contents of the flask for another 15 minutes and then pour into 1 L of ice water. The product will separate as a white solid.

-

Transfer the aqueous slurry to a separatory funnel and extract with four 200-mL portions of diethyl ether.

-

Combine the ethereal extracts, wash with 250 mL of water and 250 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the pale yellow, crystalline residue in 600 mL of hot hexane and filter while hot to remove any insoluble impurities.

-

Cool the filtrate to induce crystallization of the product. A second crop can be obtained by concentrating the mother liquor. The combined yield is typically 80-90%.

-

Chiral Synthesis of 3-Bromo-1,2-propanediol[15]

This procedure utilizes the Sharpless asymmetric dihydroxylation chemistry.

-

Materials:

-

Allyl bromide

-

AD-mix-β

-

tert-Butyl alcohol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β. Stir at room temperature to produce two clear phases.

-

Cool the mixture to 4°C and add 0.2 mL (2 mmol) of allyl bromide at once.

-

Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours, monitoring the reaction by TLC.

-

While stirring the mixture at 0°C, add 3 g of solid sodium sulfite and allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 20 mL of ethyl acetate to the reaction mixture and separate the layers.

-

Extract the aqueous phase further with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography on silica gel to yield chiral 1-bromo-2,3-propanediol (yield: 55.5%).

-

Logical Workflows and Signaling Pathways

The selection of a synthetic route to a chiral bromohydrin depends on several factors, including the structure of the target molecule, the availability of starting materials, and the desired scale of the synthesis. The following diagrams, rendered in DOT language, illustrate these decision-making processes.

General Synthetic Strategies for Chiral Bromohydrins

Caption: Synthetic routes to chiral bromohydrins.

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Applications in Drug Development

The enantioselective synthesis of chiral bromohydrins is of paramount importance in the pharmaceutical industry. These compounds serve as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The ability to introduce bromine and a hydroxyl group with defined stereochemistry allows for the construction of chiral centers that are crucial for the biological activity of many drugs. For instance, chiral amino alcohols, readily synthesized from chiral bromohydrins, are common structural motifs in many pharmaceuticals. The development of efficient and scalable synthetic routes to chiral bromohydrins directly impacts the cost-effectiveness and accessibility of these life-saving medicines.

Conclusion

The field of chiral bromohydrin synthesis has evolved significantly from its roots in classical resolution to the sophisticated catalytic asymmetric methods employed today. Researchers and drug development professionals now have a diverse toolbox of synthetic strategies at their disposal, including enzymatic and chemo-catalytic kinetic resolutions, as well as various asymmetric synthetic approaches. The continued development of novel catalysts and more efficient synthetic protocols will undoubtedly further enhance our ability to produce these valuable chiral building blocks, paving the way for the discovery and development of new and improved pharmaceuticals.

References

- 1. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. youtube.com [youtube.com]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stability and Storage of (R)-(-)-2-Bromo-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(-)-2-Bromo-1-phenylethanol. Due to the limited availability of specific stability studies on this compound, this document combines information from safety data sheets (SDS), chemical supplier recommendations, and scientific literature on analogous compounds to provide a thorough understanding of its handling and storage requirements.

Summary of Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Some suppliers recommend refrigeration at 2-8°C. | [1] |

| Atmosphere | Store in a dry and well-ventilated area. | [2] |

| Container | Keep container tightly closed. | [2] |

| Light | Store in a dark place to protect from light. | [3][4] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [5] |

Potential Degradation Pathways

Caption: Inferred degradation pathways for this compound.

Hydrolysis

One potential degradation pathway for 2-bromo-1-phenylethanol is intramolecular displacement of the bromide by the adjacent hydroxyl group to form styrene oxide. This reaction is a common transformation for halohydrins. The resulting epoxide is susceptible to further hydrolysis to yield styrene glycol.

Thermal Decomposition

Based on studies of similar compounds like 2-bromoethanol, thermal stress may lead to the elimination of hydrogen bromide (HBr) and water, resulting in the formation of styrene.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies under various stress conditions. The following protocols are proposed based on general guidelines for pharmaceutical stability testing and analytical methods reported for this and similar compounds.

Forced Degradation Study Protocol

The objective of a forced degradation study is to identify potential degradation products and evaluate the stability-indicating nature of the analytical method.

Caption: A typical workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid sample and a solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. Chiral HPLC methods have been reported for the analysis of 2-bromo-1-phenylethanol and can be adapted for stability studies.

Table of HPLC Conditions for Enantiomeric Purity and Stability Analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | Daicel Chiralcel OD-H | Daicel Chiralpak AD-H |

| Mobile Phase | n-Hexane : Isopropanol (90:10) | n-Hexane : Isopropanol (95:5) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 210 nm |

| Column Temp. | 25°C | 30°C |

Method Validation: The chosen analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Data Presentation of Stability Results

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Table for Reporting Stability Data:

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 M HCl (60°C) | 0 | 100.0 | ND | ND | ND |

| 8 | 95.2 | 2.1 | 0.5 | 2.6 | |

| 24 | 88.5 | 5.8 | 1.2 | 7.0 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | ND | ND | ND |

| 2 | 85.1 | 10.3 | 1.5 | 11.8 | |

| 8 | 60.7 | 25.1 | 4.2 | 29.3 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | ND | ND | ND |

| 24 | 98.5 | 0.8 | ND | 0.8 | |

| Thermal (80°C) | 0 | 100.0 | ND | ND | ND |

| 48 | 97.2 | 1.5 | 0.3 | 1.8 | |

| Photolytic | 24 | 99.1 | 0.5 | ND | 0.5 |

ND: Not Detected, RT: Room Temperature

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. Potential degradation pathways include hydrolysis to form styrene oxide and subsequent diol, and thermal decomposition to yield styrene. For drug development and research applications, it is imperative to conduct thorough stability studies using a validated stability-indicating analytical method to ensure the quality and purity of the material over time. The protocols and information provided in this guide serve as a robust starting point for establishing appropriate storage and handling procedures for this compound.

References

IUPAC nomenclature of (R)-(-)-2-Bromo-1-phenylethanol

An In-depth Technical Guide to the IUPAC Nomenclature of (R)-(-)-2-Bromo-1-phenylethanol

Introduction

This compound is a chiral organic compound that serves as a valuable building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its structure contains a stereogenic center, necessitating a precise and unambiguous naming system to define its absolute configuration. This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, aimed at researchers, scientists, and professionals in drug development.

Decoding the IUPAC Name: A Step-by-Step Analysis

The systematic name this compound can be deconstructed to reveal the core structure, substituent positions, and stereochemistry of the molecule.

-

Parent Hydride: The name ends with "ethanol," which indicates a two-carbon alkane (ethane) with a hydroxyl (-OH) group, forming an alcohol.

-

Principal Functional Group: The hydroxyl group is the principal functional group, and its position is assigned the lowest possible locant (position number). Thus, the carbon atom bonded to the -OH group is designated as carbon-1.

-

Substituents:

-

1-phenyl: A phenyl group (a benzene ring as a substituent) is attached to carbon-1.

-

2-Bromo: A bromine atom is attached to carbon-2.

-

-

Stereodescriptors:

-

(R)-: This prefix denotes the absolute configuration at the single stereogenic center (carbon-1) as Rectus (Latin for right). The determination of this descriptor is based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3]

-

(-)-: This symbol, also known as the levorotatory symbol, indicates the direction of optical rotation. It signifies that a solution of this enantiomer rotates the plane of polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly correlated with the (R) or (S) designation.

-

The Cahn-Ingold-Prelog (CIP) Priority Rules

The (R) configuration is assigned by applying the CIP sequence rules to the four different groups attached to the stereogenic center (carbon-1).[1][4][5][6][7]

The four groups attached to the chiral carbon (C1) are:

-

-OH (hydroxyl)

-

-C₆H₅ (phenyl)

-

-CH₂Br (bromomethyl)

-

-H (hydrogen)

Assignment of Priorities:

-

Rule 1: Atomic Number. Priority is assigned based on the atomic number of the atom directly attached to the stereogenic center. Higher atomic number receives higher priority.[2][5]

-

Oxygen (in -OH) has an atomic number of 8.

-

Carbon (in -C₆H₅) has an atomic number of 6.

-

Carbon (in -CH₂Br) has an atomic number of 6.

-

Hydrogen (in -H) has an atomic number of 1.

Based on this, -OH is priority #1 and -H is priority #4.

-

-

Rule 2: First Point of Difference. When there is a tie in atomic number (as with the two carbon atoms), we move to the next atoms along the chain until a point of difference is found.[2][5]

-

For the -C₆H₅ group, the carbon is bonded to three other carbons (approximated for the aromatic ring).

-

For the -CH₂Br group, the carbon is bonded to one Bromine and two Hydrogens.

-

Comparing the atoms attached to these carbons, Bromine (atomic number 35) has a higher atomic number than Carbon (6). Therefore, the -CH₂Br group has a higher priority than the -C₆H₅ group.

-

The final priority order is:

-

-OH

-

-CH₂Br

-

-C₆H₅

-

-H

Determining the (R) Configuration:

To assign the configuration, the molecule is oriented in space so that the lowest priority group (-H, #4) is pointing away from the observer. The direction from the highest priority group (#1) to the second (#2) to the third (#3) is then traced. For this compound, this direction is clockwise, leading to the (R) designation.[2][6][7]

Below is a diagram illustrating the logical workflow for assigning the CIP priorities.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. These properties are crucial for its characterization and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BrO | [8][9] |

| Molecular Weight | 201.06 g/mol | [8][9] |

| CAS Number | 73908-23-3 | [8][9] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Density | 1.503 g/cm³ | [8] |

| Boiling Point | 261.6°C at 760 mmHg | [8] |

| Flash Point | 135.6°C | [8] |

| Optical Rotation | (-) | [8] |

Note: Specific rotation values can vary based on concentration, solvent, and temperature of measurement. The (-) sign indicates the levorotatory nature.

Experimental Protocol: Enantioselective Synthesis

A common method for the synthesis of enantiomerically enriched (R)-2-Bromo-1-phenylethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. The following is a representative protocol based on methods using chiral catalysts.

Objective: To synthesize (R)-2-Bromo-1-phenylethanol via the enantioselective reduction of 2-bromoacetophenone.

Reaction Scheme:

Materials and Reagents:

-

2-bromoacetophenone

-

Chiral catalyst (e.g., (R)-Me-CBS catalyst)

-

Reducing agent (e.g., Borane dimethyl sulfide complex, BH₃·SMe₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Methanol (for quenching)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the chiral catalyst (e.g., 5-10 mol%) in anhydrous THF.

-

Cooling: The flask is cooled to a specified temperature, often between -20°C and 0°C, in a cooling bath.

-

Addition of Reducing Agent: The borane dimethyl sulfide complex is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for approximately 10-15 minutes.

-

Substrate Addition: A solution of 2-bromoacetophenone in anhydrous THF is added slowly to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at the reaction temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an extraction solvent (e.g., diethyl ether) and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude (R)-2-Bromo-1-phenylethanol is purified by column chromatography on silica gel.

-

Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C), and its enantiomeric excess (ee) is determined by chiral HPLC analysis.

The logical flow of this synthesis is visualized in the diagram below.

Conclusion

The IUPAC nomenclature provides a systematic and unambiguous method for naming complex organic molecules like this compound. A thorough understanding of the Cahn-Ingold-Prelog priority rules is essential for correctly assigning and interpreting the stereochemical descriptors (R) and (S). This guide has outlined the logical steps for dissecting the IUPAC name, applying the CIP rules, and has provided relevant physicochemical data and a standard synthetic protocol. This foundational knowledge is critical for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring clear communication and reproducibility of scientific findings.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. Priority Rules [chem.ucalgary.ca]

- 3. Naming enantiomers: the left-(or right-) handed? – Chiralpedia [chiralpedia.com]

- 4. Video: Naming Enantiomers [jove.com]

- 5. myheplus.com [myheplus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]

- 9. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Health and Safety of (R)-(-)-2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for (R)-(-)-2-Bromo-1-phenylethanol. The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| CAS Number | 73908-23-3 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Benchchem[2] |

| Boiling Point | 261.6°C at 760 mmHg | Benchchem[2] |

| Density | 1.503 g/cm³ | Benchchem[2] |

| Flash Point | 135.6°C | Benchchem[2] |

| Solubility | Soluble in many organic solvents, limited solubility in water. | Benchchem[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1], ChemicalBook[3]

GHS Pictogram:

Signal Word: Warning[3]

Toxicological Information

Experimental Protocols

While specific experimental reports for the toxicological assessment of this compound are not available, the following outlines general methodologies for the types of studies that would lead to the assigned GHS classifications.

Skin Irritation/Corrosion Study (OECD TG 404)

A typical in vivo dermal irritation study would involve the following steps:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Preparation: The test substance is applied directly to a small, shaved area of the skin.

-

Application: A gauze patch holding the substance is applied to the skin and secured with tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion Study (OECD TG 405)

A standard eye irritation test involves:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Application: A small, measured amount of the test substance is instilled into one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: The ocular lesions are scored based on a standardized system.

-

Classification: The substance is classified based on the severity and persistence of the eye lesions.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or detailed mechanisms of toxicity for this compound.

Safe Handling and First Aid

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls should be used:

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[3][4] Ensure eyewash stations and safety showers are readily accessible.[4] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[3] Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate or for high-concentration work, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

Accidental Release Measures

In the event of a spill or release:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

Diagrams

As no specific signaling pathways or complex experimental workflows for this compound have been identified in the literature, a relevant diagram cannot be generated at this time.

Caption: Not applicable.

References

- 1. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]

- 2. (1R)-2-bromo-1-phenylethanol | C8H9BrO | CID 10998046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-bromo-1-phenylethanol (2425-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (R)-(-)-2-Bromo-1-phenylethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-2-Bromo-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and a detailed experimental protocol for determining precise solubility parameters.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses both polar (hydroxyl group) and non-polar (phenyl group, brominated alkyl chain) characteristics, influencing its solubility across a range of organic solvents. Its structure suggests good solubility in many common organic solvents.[1]

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Highly Soluble / Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble / Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble / Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Highly Soluble / Miscible |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble |

| Water | H₂O | Polar Protic | Limited Solubility |

Note: The expected solubility is a qualitative assessment based on chemical principles and data for analogous compounds. For quantitative data, experimental determination is necessary.

A study on the related compound, (S)-2-bromo-1-phenylethanol, reported a water solubility of 728.59 mg/L.[3] This provides a quantitative insight into its limited solubility in aqueous solutions.

Experimental Protocol: Determination of Quantitative Solubility

This section outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle.

-

For finer separation, centrifuge the sample at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the quantitative solubility of a compound.

Generalized Synthesis of Chiral Pharmaceuticals

Caption: Use of this compound in pharmaceutical synthesis.

References

Methodological & Application

Application Notes: Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia.[1][2] The therapeutic efficacy of these drugs is highly dependent on their stereochemistry, with the (S)-enantiomer typically being responsible for the desired pharmacological activity. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure beta-blockers is a critical objective in pharmaceutical chemistry.

This document outlines a robust two-step synthetic strategy for a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, starting from the chiral building block (R)-(-)-2-Bromo-1-phenylethanol. This precursor provides a direct and efficient route to the key intermediate, (S)-styrene oxide, which subsequently undergoes nucleophilic ring-opening to yield the target amino alcohol. This method highlights the utility of chiral halohydrins in constructing enantiopure pharmaceuticals.[3][4]

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers exert their effects by competitively antagonizing the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1][5][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate a downstream signaling cascade. In cardiac tissue, stimulation of β1-receptors activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate (chronotropy) and contractility (inotropy).[6] By blocking this pathway, beta-blockers reduce myocardial oxygen demand, lower blood pressure, and control heart rhythm.[1][2][9]

Visualizations